(S)-tert-Butyl 2-amino-2-phenylacetate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYKRGXTOVWFL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426832 | |
| Record name | (S)-tert-Butyl 2-amino-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53934-78-4 | |
| Record name | (S)-tert-Butyl 2-amino-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | H-Phg-OtBu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-tert-Butyl 2-amino-2-phenylacetate chemical properties
An In-depth Technical Guide to (S)-tert-Butyl 2-amino-2-phenylacetate
Foreword: The Strategic Value of a Chiral Workhorse
In the landscape of modern synthetic chemistry and drug development, the strategic selection of starting materials is paramount. Among the vast arsenal of chiral building blocks, (S)-tert-Butyl 2-amino-2-phenylacetate stands out not for exotic complexity, but for its elegant simplicity and profound utility. As a non-proteinogenic amino acid ester, it serves as a critical linchpin in the synthesis of a diverse array of complex molecules, from peptide mimics to advanced pharmaceutical intermediates. Its structure thoughtfully combines a stereochemically defined center, a reactive primary amine, and a sterically hindered tert-butyl ester that functions as a robust, yet selectively cleavable, protecting group.
This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide researchers, medicinal chemists, and process development professionals with a cohesive understanding of why this molecule behaves as it does and how its properties can be leveraged to achieve specific synthetic goals. We will explore its fundamental characteristics, delve into its reactivity and synthetic applications, and provide practical guidance on its handling and use, grounded in established chemical principles and safety protocols.
Section 1: Core Chemical and Physical Identity
A thorough understanding of a reagent begins with its fundamental physical and chemical properties. These data points are crucial for experimental design, reaction optimization, and ensuring safety and purity.
Structural and Molecular Identifiers
The molecule's identity is defined by its unique stereochemistry and functional groups, which are encapsulated in various nomenclature and registry systems.
-
IUPAC Name: tert-butyl (2S)-2-amino-2-phenylacetate[1]
-
CAS Number: 53934-78-4[1]
-
Synonyms: H-PHG-OTBU, L-Phenylglycine t-butyl ester, (S)-tert-Butyl amino(phenyl)acetate[1]
Physicochemical Properties
The physical state and solubility characteristics dictate the choice of solvents and reaction conditions. The computed properties offer insight into the molecule's behavior in biological and chromatographic systems.
| Property | Value | Source |
| Molecular Weight | 207.27 g/mol | PubChem[1] |
| Appearance | White powder | CymitQuimica[2] |
| Purity (Typical) | ≥97% | Various Suppliers[2] |
| XLogP3 (Lipophilicity) | 1.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
Section 2: Spectroscopic Signature for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical entity. While individual spectra are batch-specific, the expected patterns for (S)-tert-Butyl 2-amino-2-phenylacetate are predictable based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons will appear as a multiplet in the 7.2-7.4 ppm region. The methine proton (α-carbon) will be a singlet around 4.5 ppm, and the amine (NH₂) protons will present as a broad singlet that can vary in chemical shift.
-
¹³C NMR: Key signals include the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the α-carbon (~58 ppm), and aromatic carbons (127-140 ppm). The carbonyl carbon of the ester will be observed downfield, typically around 172 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 208.1.[3]
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and a strong C=O stretch for the ester carbonyl group (around 1730 cm⁻¹).
Section 3: Reactivity Profile and Synthetic Utility
The synthetic power of (S)-tert-Butyl 2-amino-2-phenylacetate stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic amine and the sterically protected ester.
The Dual-Personality Molecule
The molecule's utility is rooted in the ability to selectively manipulate one functional group while the other remains intact.
-
The Nucleophilic Amine: The primary amine is a potent nucleophile, readily participating in reactions such as N-acylation (amide bond formation), N-alkylation, and reductive amination. This is the key site for incorporating the phenylglycine motif into larger molecules, particularly in peptide synthesis.
-
The Protected Carboxyl: The tert-butyl ester serves as an excellent protecting group for the carboxylic acid. It is highly stable to basic, nucleophilic, and reductive conditions, which allows for extensive modification at the amine terminus without fear of ester hydrolysis or side reactions. Its removal is typically achieved under specific acidic conditions.
Role in Drug Discovery and Development
This molecule is a cornerstone in medicinal chemistry for several strategic reasons.
-
Introduction of Chirality: It provides a reliable and cost-effective method for introducing an (S)-configured stereocenter, which is often essential for biological activity.
-
Synthesis of Peptidomimetics: Natural peptides often suffer from poor metabolic stability.[4] Incorporating non-natural amino acids like phenylglycine can disrupt cleavage sites for proteases, enhancing the in-vivo half-life of a drug candidate.
-
Prodrug Strategies: The amino acid scaffold can be used in prodrug design to improve properties like solubility or to target specific amino acid transporters in the body, thereby enhancing drug delivery and bioavailability.[5]
-
Pharmaceutical Intermediates: It serves as a key starting material for numerous active pharmaceutical ingredients (APIs), particularly in the synthesis of antibiotics and other complex chiral drugs.[6]
Section 4: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. Adherence to proper handling and storage protocols is essential when working with any chemical reagent.
Hazard Identification (GHS)
According to aggregated data from ECHA C&L Inventory, (S)-tert-Butyl 2-amino-2-phenylacetate is classified with the following hazards:[1]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Recommended Handling and Storage Protocol
Based on the hazard profile, the following self-validating safety system should be implemented.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses with side-shields or chemical goggles.
-
A lab coat is mandatory.
Engineering Controls:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed when not in use.[10]
Section 5: Experimental Protocol Example: Tert-Butyl Ester Deprotection
To illustrate the practical application of its chemical properties, this section details the protocol for the acidic cleavage of the tert-butyl protecting group—a fundamental transformation in its synthetic use.
Objective: To convert (S)-tert-Butyl 2-amino-2-phenylacetate to (S)-2-amino-2-phenylacetic acid.
Causality: The mechanism relies on the stability of the tert-butyl carbocation. In a strong acidic medium (like Trifluoroacetic Acid - TFA), the ester oxygen is protonated, making it a good leaving group. The C-O bond cleaves, releasing the free carboxylic acid and forming the stable tert-butyl cation, which is then quenched to form isobutylene gas. This selectivity is why TFA is a reagent of choice; it is highly effective and volatile, making it easy to remove post-reaction.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-tert-Butyl 2-amino-2-phenylacetate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5-10 eq) to the stirred solution. Note: This is an exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Workup: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (in a well-ventilated fume hood). The crude product, (S)-2-amino-2-phenylacetic acid trifluoroacetate salt, is often a solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization or trituration with a solvent like diethyl ether to precipitate the salt, which is then filtered and dried under vacuum.
References
-
PubChem. (S)-tert-Butyl 2-amino-2-phenylacetate. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-butyl 2-phenylacetate. National Center for Biotechnology Information. [Link]
-
Heterocyclic Letters. (2024). A novel compound of thio-1,3,4-oxadiazol-2-yl derivatives. Heterocyclic Letters, 14(3), 527-535. [Link]
-
Pharmaffiliates. tert-Butyl (S)-(2-amino-2-phenylacetyl)glycinate. [Link]
-
Gomes, P., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(3), 643. MDPI. [Link]
-
NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. [Link]
-
ResearchGate. (2014). Synthesis of p-tert-Butylthiacalix[11]arenes Functionalized with Tris(2-aminoethyl)amine Fragments. [Link]
-
Moffat, J.G., et al. (2021). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. [Link]
- Google Patents. (2013).
-
PubChemLite. (n.d.). Tert-butyl (2r)-2-amino-2-phenylacetate. [Link]
-
SpectraBase. (n.d.). Isobutyl phenylacetate - Optional[MS (GC)] - Spectrum. [Link]
-
Stradiotto, M. (n.d.). Supporting Information: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters. Dalhousie University. [Link]
Sources
- 1. (S)-tert-Butyl 2-amino-2-phenylacetate | C12H17NO2 | CID 7016394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-tert-Butyl 2-amino-2-phenylacetate | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - Tert-butyl (2r)-2-amino-2-phenylacetate (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. heteroletters.org [heteroletters.org]
- 5. mdpi.com [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. images.nicindustries.com [images.nicindustries.com]
- 11. Tert-butyl 2-phenylacetate | C12H16O2 | CID 316203 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Commercial Availability of (S)-tert-Butyl 2-amino-2-phenylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Building Block
(S)-tert-Butyl 2-amino-2-phenylacetate, identified by CAS Number 53934-78-4, is a non-proteinogenic amino acid derivative of significant value in the field of pharmaceutical sciences.[1][2] As a chiral building block, its stereochemically defined structure is fundamental to the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) where enantiomeric purity is a prerequisite for therapeutic efficacy and safety. The presence of the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during multi-step syntheses. This guide provides a comprehensive overview of its commercial availability, quality specifications, synthetic rationale, and critical applications for professionals in drug discovery and development.
Commercial Sourcing and Availability
(S)-tert-Butyl 2-amino-2-phenylacetate is readily available from a range of specialized chemical suppliers catering to the research and bulk pharmaceutical markets. Procurement options vary from small, research-grade quantities to larger, scalable amounts suitable for process development and manufacturing.
Table 1: Commercial Supplier Overview
| Supplier | Purity / Grades Offered | Available Quantities | Storage Conditions | Notes |
| BLDpharm | Standard Purity | Grams to Kilograms | 2-8°C, inert atmosphere, keep in dark place[1] | Also offers related compounds and hydrochloride salts.[1][3][4] |
| CLEARSYNTH | Analytical Standard | Custom | Not specified | Used for HPLC standards and R&D.[5] |
| Fluorochem | Standard Purity | 1g, 5g, 10g, 25g, 100g[6] | Not specified | Provides pricing for various pack sizes.[6] |
| MedChemExpress | Standard Purity | 25g, 50g, 100g[7] | 4°C, sealed storage, away from moisture and light[7] | Primarily for research use.[7] |
When selecting a supplier, it is crucial for researchers to request a Certificate of Analysis (CoA) to verify the purity, enantiomeric excess (e.e.), and identity of the compound, ensuring it meets the stringent requirements of their specific application.
Physicochemical Properties and Quality Specifications
Understanding the fundamental properties of (S)-tert-Butyl 2-amino-2-phenylacetate is essential for its proper handling, storage, and application in synthetic chemistry.
Table 2: Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | tert-butyl (2S)-2-amino-2-phenylacetate | PubChem[2] |
| CAS Number | 53934-78-4 | BLDpharm[1] |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 207.27 g/mol | PubChem[2] |
| SMILES | CC(C)(C)OC(=O)N | PubChem[2] |
| InChIKey | HJLYKRGXTOVWFL-JTQLQIEISA-N | PubChem[2] |
| Appearance | Colorless to light yellow liquid or solid | MedChemExpress[7] |
| Storage | 2-8°C, under inert atmosphere, protected from light and moisture | BLDpharm, MedChemExpress[1][7] |
Typical Quality Control Parameters:
-
Purity (HPLC): Typically ≥97%
-
Enantiomeric Excess (Chiral HPLC): ≥98% e.e.
-
Identity (¹H NMR, ¹³C NMR, MS): Conforms to the structure
-
Water Content (Karl Fischer): Varies by supplier and grade
Synthetic Rationale and Methodologies
The synthesis of (S)-tert-Butyl 2-amino-2-phenylacetate is centered on the esterification of L-phenylglycine. The choice of the tert-butyl group is a deliberate strategic decision in organic synthesis.
Expertise & Causality: The bulky tert-butyl group provides excellent steric hindrance, effectively protecting the carboxylic acid from nucleophilic attack and other common reaction conditions. This allows chemists to perform modifications on the amino group or other parts of a larger molecule without disturbing the ester. Furthermore, this protecting group can be selectively removed under acidic conditions, often with minimal impact on other acid-labile functionalities, regenerating the carboxylic acid at the desired stage of the synthesis.
A Generalized Synthetic Protocol: A common method involves the reaction of L-phenylglycine with a tert-butylating agent in the presence of an acid catalyst.
-
Reaction Setup: L-phenylglycine is suspended in a suitable non-polar solvent (e.g., toluene, cyclohexane).
-
Esterification: A tert-butylating agent, such as tert-butyl acetate, is added along with a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Azeotropic Removal of Water: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the esterification, driving the equilibrium towards the product.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the organic layer is separated. The solvent is removed under reduced pressure.
-
Final Purification: The crude product is often purified by column chromatography or distillation to yield the final high-purity (S)-tert-Butyl 2-amino-2-phenylacetate.
Caption: Generalized workflow for the synthesis of the target compound.
Applications in Pharmaceutical Development
The primary utility of (S)-tert-Butyl 2-amino-2-phenylacetate is as a chiral intermediate in the synthesis of more complex molecules. Its structure is a key component of several classes of drugs. The principles of modern phenotypic drug discovery (PDD) often rely on the creation of diverse chemical libraries, for which versatile and stereochemically pure building blocks like this are essential to explore novel biological effects.[8]
Trustworthiness Through Self-Validating Protocols: The use of this high-purity enantiomer ensures that the subsequent synthetic steps proceed with the correct stereochemistry. This is a self-validating system; if the final API demonstrates the expected biological activity and safety profile, it retroactively confirms the integrity of the chiral starting materials used.
Example Application Workflow: The amino group of (S)-tert-Butyl 2-amino-2-phenylacetate is a key functional handle. It can be acylated, alkylated, or used in peptide coupling reactions to build larger molecules. After the desired molecular framework is assembled, the tert-butyl ester can be deprotected to reveal the carboxylic acid, which might be critical for the final compound's binding to its biological target (e.g., forming a salt bridge in an enzyme's active site).
Caption: Role as a chiral building block in a multi-step API synthesis.
Conclusion
(S)-tert-Butyl 2-amino-2-phenylacetate is a commercially accessible and highly valuable chiral building block for pharmaceutical research and development. Its strategic use of a tert-butyl protecting group on the L-phenylglycine scaffold provides a reliable and versatile intermediate for constructing complex, enantiomerically pure drug candidates. For researchers and drug development professionals, a thorough understanding of its sourcing, specifications, and synthetic utility is paramount to leveraging its full potential in the creation of next-generation therapeutics.
References
-
(S)-tert-Butyl 2-amino-2-phenylacetate. PubChem, National Center for Biotechnology Information. [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. U.S. National Library of Medicine. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
- Preparation method of trimebutine.
-
Synthesis and styrene copolymerization of novel methyl and oxy ring- disubstituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]
Sources
- 1. 53934-78-4|(S)-tert-Butyl 2-amino-2-phenylacetate|BLD Pharm [bldpharm.com]
- 2. (S)-tert-Butyl 2-amino-2-phenylacetate | C12H17NO2 | CID 7016394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. 188591-81-3|tert-Butyl 2-amino-2-phenylacetate hydrochloride|BLD Pharm [bldpharm.com]
- 5. clearsynth.com [clearsynth.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Peptide Synthesis with (S)-tert-Butyl 2-amino-2-phenylacetate
Authored by: Senior Application Scientist
Introduction
(S)-tert-Butyl 2-amino-2-phenylacetate, a derivative of the non-proteinogenic amino acid phenylglycine, is a valuable building block in modern peptide chemistry.[1] Its incorporation into peptide sequences can induce specific conformational constraints, making it a key component in the design of peptidomimetics and pharmacologically active peptides.[1][2] Phenylglycine-type amino acids are found in a variety of peptide natural products, including glycopeptide antibiotics.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of (S)-tert-Butyl 2-amino-2-phenylacetate in solid-phase peptide synthesis (SPPS).
The protocols outlined below address the unique challenges associated with this amino acid, particularly the steric hindrance imparted by the phenyl group, and provide robust methodologies for efficient coupling and deprotection. This guide is designed to be a practical resource for the synthesis of peptides containing this important structural motif.
Core Principles and Strategic Considerations
The successful incorporation of (S)-tert-Butyl 2-amino-2-phenylacetate into a growing peptide chain hinges on a sound understanding of protecting group strategy and coupling chemistry.
Protecting Group Strategy: The featured amino acid utilizes two key protecting groups:
-
N-α-tert-butyloxycarbonyl (Boc): This acid-labile group protects the alpha-amino functionality.[3][4] It is stable to the basic and nucleophilic conditions sometimes encountered during peptide synthesis but is readily removed with moderately strong acids like trifluoroacetic acid (TFA).[3][4]
-
C-terminal tert-Butyl (tBu) ester: This group protects the carboxylic acid. The tBu ester is also acid-labile and is typically removed during the final cleavage of the peptide from the solid support, often with a strong acid cocktail.[5]
The use of an orthogonal protection scheme, where the Nα-protecting group and side-chain protecting groups are removable under different conditions, is a cornerstone of modern peptide synthesis.[6] For instance, in Fmoc-based strategies, the base-labile Fmoc group is used for Nα-protection, while acid-labile groups like tert-butyl are used for side-chain protection.[5]
Overcoming Steric Hindrance: The phenyl group of (S)-tert-Butyl 2-amino-2-phenylacetate presents significant steric bulk, which can impede the coupling reaction. To achieve high coupling efficiencies, the use of potent in-situ activating reagents is crucial.[7] Reagents such as HATU, HBTU, and PyBOP are widely used for difficult couplings, including those involving sterically hindered amino acids. These reagents convert the protected amino acid into a highly reactive activated species, facilitating amide bond formation.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol details the steps for incorporating (S)-tert-Butyl 2-amino-2-phenylacetate into a peptide sequence using a standard solid-phase approach.
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Fmoc-Rink Amide MBHA Resin | Various | Solid support |
| (S)-tert-Butyl 2-amino-2-phenylacetate | Various | Amino acid building block |
| N,N-Dimethylformamide (DMF) | Various | Solvent |
| Dichloromethane (DCM) | Various | Solvent |
| Piperidine | Various | Fmoc deprotection reagent |
| HATU | Various | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base |
| Trifluoroacetic acid (TFA) | Various | Cleavage and deprotection reagent |
| Triisopropylsilane (TIS) | Various | Scavenger |
| Acetic Anhydride | Various | Capping reagent |
| Pyridine | Various | Base for capping |
| Acetonitrile (ACN) | Various | HPLC solvent |
| Water (HPLC grade) | Various | HPLC solvent |
Step-by-Step Protocol
This protocol assumes a starting scale of 0.1 mmol of resin.
-
Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
-
-
Coupling of (S)-tert-Butyl 2-amino-2-phenylacetate:
-
In a separate vial, dissolve (S)-tert-Butyl 2-amino-2-phenylacetate (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Pre-activate the mixture by allowing it to stand for 5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the phenylglycine derivative.
-
To monitor the reaction completion, a small sample of the resin can be taken for a Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (5% v/v) and pyridine (5% v/v) in DMF for 20 minutes.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). The use of scavengers like TIS is important to prevent side reactions caused by the tert-butyl cations generated during deprotection.[8][9]
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water, both containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
-
Solution-Phase Synthesis Approach
While SPPS is generally preferred for its efficiency and ease of purification, solution-phase synthesis can be advantageous for the synthesis of short peptides or for large-scale production.
Reaction Scheme for a Dipeptide Synthesis
Caption: Key steps in a solution-phase dipeptide synthesis.
A general procedure involves dissolving the N-Boc protected (S)-tert-Butyl 2-amino-2-phenylacetate and a suitable coupling reagent (e.g., HATU) in an aprotic solvent like DMF.[10] After a brief pre-activation period, the C-terminally protected amino acid (as an ester) is added along with a base such as DIPEA. The reaction progress is monitored by TLC or LC-MS. Upon completion, the dipeptide is isolated through standard aqueous work-up and purification by column chromatography. Subsequent deprotection of either the N-terminus (using TFA) or the C-terminus (e.g., by saponification if it's a methyl or ethyl ester) allows for further chain elongation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the phenylglycine residue. Insufficient activation time or reagents. | Double the coupling time. Use a more potent coupling reagent like HATU or PyAOP. Perform a double coupling. |
| Low Yield after Cleavage | Incomplete cleavage from the resin. Adsorption of the peptide to the resin. | Increase cleavage time. Use a stronger acid cocktail if compatible with the peptide sequence. |
| Side Product Formation | Alkylation of sensitive residues (e.g., Trp, Met) by tert-butyl cations. | Use an effective scavenger cocktail during cleavage (e.g., TFA/TIS/Water/DODT).[8][9] |
| Racemization | Over-activation or prolonged exposure to basic conditions during coupling. | Minimize the pre-activation time. Use a base like DIPEA or collidine, which are known to cause less racemization. Ensure the pH of the reaction mixture is not excessively high. |
References
-
Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]
-
Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. Thieme E-Books & E-Journals. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
- L-phenylglycine derivative and application thereof.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
- Synthetic Peptides - A User's Guide. Fields, G. B. (Ed.). (2002)..
-
New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]
-
Katritzky, A. R., Ang, L., & Lam, J. N. (1993). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 58(1), 302-307. [Link]
-
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. IntechOpen. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. CSIC. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Current Protocols in Pharmacology, 42(1), 11.1.1-11.1.28. [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]
-
Phenylglycine. Wikipedia. [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.globalso.com [file.globalso.com]
Application Note: Stereoselective Synthesis of Non-Natural α,α-Disubstituted Amino Acids Leveraging (S)-tert-Butyl 2-amino-2-phenylacetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Non-natural amino acids are critical components in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics and introduce novel functionalities into complex molecules.[1][2][3] This application note provides a detailed guide to the use of (S)-tert-Butyl 2-amino-2-phenylacetate , a robust chiral building block, for the synthesis of enantiomerically enriched α,α-disubstituted amino acids. We will explore the underlying principles of stereocontrol, provide detailed, field-tested protocols for a three-step synthetic sequence, and explain the critical causality behind each experimental choice. The methodology leverages the inherent chirality of the starting material to direct the formation of a new stereocenter, obviating the need for an external chiral auxiliary.
Introduction: The Strategic Value of (S)-tert-Butyl 2-amino-2-phenylacetate
The synthesis of non-proteinogenic amino acids in high optical purity is a significant challenge in organic chemistry.[1][4] Chiral building blocks, which are enantiomerically pure molecules used as starting materials, provide an efficient pathway to complex chiral targets.[5][] (S)-tert-Butyl 2-amino-2-phenylacetate stands out as a premier starting material for several strategic reasons:
-
Inherent Stereocontrol: The molecule possesses a stereochemically defined center at the α-carbon. The phenyl group at this position acts as a "built-in" chiral auxiliary, directing the stereochemical outcome of subsequent reactions.
-
Orthogonal Protecting Groups: It features a primary amine, which can be transiently protected, and a tert-butyl ester. The tert-butyl group is exceptionally stable to nucleophilic and basic conditions used in C-C bond formation but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA). This stability is crucial for preventing racemization and side reactions.
-
Activation of the α-Position: The primary amine is readily converted into an N-benzophenone imine (a Schiff base). This transformation is key to the entire synthetic strategy, as it significantly increases the acidity of the α-proton, facilitating its removal by a strong base to form a planar, nucleophilic enolate.
This guide details a reliable three-step workflow: (I) N-protection via imine formation, (II) diastereoselective α-alkylation, and (III) deprotection to unveil the final non-natural amino acid.
The Core Synthetic Workflow
The overall strategy involves converting the chiral amine into a chiral glycine enolate equivalent. The steric environment created by the phenyl group and the bulky protecting groups forces an incoming electrophile to approach from the least hindered face, thereby creating a new stereocenter with high diastereoselectivity.
Caption: High-level overview of the three-step synthetic sequence.
Mechanistic Insights & Protocol Causality
Step I: N-Protection and α-Proton Activation
The first step is the quantitative conversion of the primary amine to its N-benzophenone imine.
Why this step is critical:
-
Protection: It prevents the free amine, a potent nucleophile, from undergoing undesirable N-alkylation in the subsequent step.
-
Activation: The resulting imine structure significantly increases the acidity of the α-proton. The pKa of the α-proton in the imine is substantially lower than in the parent amine, allowing for clean deprotonation with strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA).
-
Stereochemical Influence: The bulky phenyl groups of the benzophenone moiety contribute to the overall steric environment that directs the subsequent alkylation.
Protocol 1: Formation of the N-Benzophenone Imine
-
To a stirred solution of (S)-tert-Butyl 2-amino-2-phenylacetate (1.0 equiv.) and benzophenone imine (1.1 equiv.) in dry dichloromethane (DCM, 5 mL/mmol) at 0 °C, add titanium(IV) chloride (TiCl₄, 0.1 equiv., 1M solution in DCM) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically of sufficient purity for the next step but can be purified by flash chromatography if necessary.
Step II: Diastereoselective α-Alkylation
This is the cornerstone of the synthesis, where the new C-C bond and stereocenter are formed. A strong base generates a chiral enolate, which then reacts with an electrophile.
Caption: Workflow for the key diastereoselective alkylation step.
Why these conditions are chosen:
-
Base (LDA): Lithium Diisopropylamide is a strong, sterically hindered, non-nucleophilic base. This ensures rapid and complete deprotonation of the α-carbon without competing nucleophilic attack on the ester or imine.
-
Solvent (THF): Anhydrous tetrahydrofuran is an ideal aprotic solvent that effectively solvates the lithium cation of the enolate.
-
Temperature (-78 °C): Performing the reaction at low temperature is crucial for kinetic control. This "freezes out" competing side reactions and prevents enolate equilibration or decomposition, thereby preserving the stereochemical integrity and maximizing diastereoselectivity. The alkylating agent is added at this low temperature to ensure it reacts with the kinetically formed enolate.
Protocol 2: Diastereoselective α-Alkylation
-
Prepare a solution of LDA (1.1 equiv.) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve the N-benzophenone imine substrate (1.0 equiv.) in anhydrous THF.
-
Slowly add the substrate solution to the LDA solution at -78 °C via cannula. Stir the resulting deep red solution for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv.), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (e.g., hexane/ethyl acetate gradient).
Step III: Deprotection to the Final Product
The final stage involves the sequential removal of both protecting groups to yield the free amino acid.
Why a two-step process is necessary:
-
Imine Hydrolysis: The N-benzophenone imine is labile to mild aqueous acid. This step must be performed first to reveal the free amine.
-
Ester Cleavage: The tert-butyl ester is robust and requires strong acid (TFA) for cleavage. Performing this step last prevents any potential side reactions with the exposed carboxylic acid.
Protocol 3: Two-Step Deprotection
-
Imine Hydrolysis: Dissolve the purified alkylated product in THF and add an equal volume of 1M citric acid or 1N HCl. Stir vigorously at room temperature for 1-2 hours. Neutralize the solution with NaHCO₃ and extract with ethyl acetate. The resulting α-alkylated (S)-tert-butyl 2-amino-2-phenylacetate derivative is then isolated.
-
Ester Cleavage: Dissolve the product from the previous step in DCM (5 mL/mmol). Add trifluoroacetic acid (TFA, 10-20 equiv.) and stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
The crude amino acid can be purified by recrystallization or ion-exchange chromatography.
Representative Data
The diastereoselective alkylation protocol is effective for a range of electrophiles. The principles are analogous to the well-established alkylation of tert-butyl glycinate-benzophenone Schiff base, which provides excellent yields and stereocontrol.[7]
| Electrophile (R-X) | Resulting α-Substituent (R) | Typical Yield (%) | Typical d.e. (%) |
| Benzyl Bromide | Benzyl | 85-95 | >95 |
| Allyl Bromide | Allyl | 80-90 | >95 |
| Propargyl Bromide | Propargyl | 75-85 | >95 |
| Methyl Iodide | Methyl | 88-96 | >95 |
Note: Data is representative and based on analogous systems described in the literature. Actual results may vary.[7]
Conclusion
(S)-tert-Butyl 2-amino-2-phenylacetate is a highly effective and strategically valuable chiral building block for the asymmetric synthesis of α,α-disubstituted amino acids. The described three-step protocol, centered on the diastereoselective alkylation of an N-benzophenone imine derivative, is robust, scalable, and provides excellent stereochemical control. By understanding the causal factors behind the choice of reagents and conditions—from the activation role of the imine to the necessity of kinetic control at low temperatures—researchers can reliably access a diverse array of novel amino acids for applications in drug discovery, peptide science, and chemical biology.
References
-
Highlights in synthesis - unnatural amino acids. BioAscent. [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University. [Link]
-
Creating Unnatural Amino Acids. BOC Sciences. [Link]
-
(S)-tert-Butyl 2-amino-2-phenylacetate. PubChem, National Center for Biotechnology Information. [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids.
-
Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, RSC Publishing. [Link]
-
Synthesis of Unnatural Amino Acids for Protein Labeling and Activation. NC State Repository. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]
-
Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. [Link]
-
New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. ACS Publications. [Link]
-
Enantioselective Synthesis of Non‐Proteinogenic 2‐Arylallyl‐α‐amino Acids via Pd/In Catalytic Cascades. Sci-Hub. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community. [Link]
-
Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. Molecules. [Link]
-
Review of chirality within organic molecules and amino acid structures. Western Oregon University. [Link]
-
Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. The Journal of Organic Chemistry. [Link]
-
α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. [Link]
-
Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Organic & Inorganic Au. [Link]
-
Enantioselective Synthesis of Non-Proteinogenic 2-Arylallyl-α-amino Acids via Pd/In Catalytic Cascades. ResearchGate. [Link]
Sources
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of tert-Butyl Esters of Phenylacetate Derivatives
Introduction: The Strategic Role of the tert-Butyl Ester in Phenylacetate Synthesis
In the landscape of modern organic synthesis and drug development, the carboxylic acid functional group is a cornerstone of molecular design. Phenylacetic acid and its derivatives are prevalent motifs in a wide array of pharmaceuticals, agrochemicals, and materials. The transient masking of the carboxylic acid's reactivity is, therefore, a critical strategic consideration in any multi-step synthesis. The tert-butyl ester stands out as a premier choice for this purpose, prized for its steric bulk which confers stability to a broad range of reaction conditions, yet allows for its selective removal under specific, controlled protocols.
This technical guide provides an in-depth exploration of the primary methodologies for the deprotection of tert-butyl esters, with a specific focus on phenylacetate derivatives. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to guide your selection of the optimal deprotection strategy. Each section includes a detailed experimental protocol, a discussion of potential side reactions, and troubleshooting advice to ensure a high rate of success in your synthetic endeavors.
I. Acid-Catalyzed Deprotection: The Workhorse Method
Acid-catalyzed cleavage is the most common and well-established method for the removal of a tert-butyl ester. The reaction proceeds via a unimolecular elimination pathway (E1), initiated by the protonation of the ester oxygen, followed by the formation of a stable tert-butyl carbocation and the desired carboxylic acid.
Mechanism of Acid-Catalyzed Deprotection
The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). This enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the tert-butyl group as a stable tertiary carbocation. This carbocation is then quenched, typically through deprotonation by the conjugate base of the acid, to form isobutylene gas.
Caption: Mechanism of Acid-Catalyzed tert-Butyl Ester Deprotection.
Protocol 1.1: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, volatile acid that is highly effective for the cleavage of tert-butyl esters. It is often used in a mixture with a scavenger, such as triethylsilane or anisole, to trap the liberated tert-butyl cation and prevent potential side reactions, such as the alkylation of electron-rich aromatic rings.
Materials:
-
tert-Butyl phenylacetate derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Anisole (optional scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl phenylacetate derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (5-10 eq). If the substrate contains sensitive functional groups, the addition can be performed at 0 °C.
-
(Optional) Add a scavenger such as triethylsilane (1.1-1.5 eq) or anisole (5-10 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator. Co-evaporation with toluene can be employed to remove residual TFA.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess TFA), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude phenylacetic acid derivative.
-
Purify the product by recrystallization or column chromatography as required.
Protocol 1.2: Deprotection using Aqueous Phosphoric Acid
For substrates sensitive to strong, anhydrous acids like TFA, aqueous phosphoric acid presents a milder and more environmentally benign alternative. This method is often selective for tert-butyl esters in the presence of other acid-labile groups such as Cbz carbamates and TBDMS ethers.
Materials:
-
tert-Butyl phenylacetate derivative
-
Aqueous phosphoric acid (e.g., 85 wt. % in H₂O)
-
Organic co-solvent (e.g., Toluene, Dioxane)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl phenylacetate derivative (1.0 eq) in a suitable organic co-solvent such as toluene or dioxane.
-
Add aqueous phosphoric acid (typically 2-5 eq).
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product as necessary.
II. Lewis Acid-Mediated Deprotection
Lewis acids offer an alternative pathway for tert-butyl ester cleavage, often under milder conditions than strong Brønsted acids. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which weakens the ester linkage and facilitates the departure of the tert-butyl group.
Protocol 2.1: Deprotection using Zinc Bromide (ZnBr₂)
Zinc bromide is a mild Lewis acid that can selectively cleave tert-butyl esters. This method can be particularly useful when other acid-sensitive protecting groups, such as some silyl ethers, are present in the molecule. However, it is important to note that N-Boc and N-trityl groups have been reported to be labile under these conditions.
Materials:
-
tert-Butyl phenylacetate derivative
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the tert-butyl phenylacetate derivative (1.0 eq) in anhydrous DCM, add anhydrous zinc bromide (1.5-3.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting carboxylic acid as needed.
III. Thermal Deprotection: A Reagent-Free Approach
For certain substrates, thermal deprotection offers a clean, reagent-free method for the removal of the tert-butyl group. This method is particularly attractive in process chemistry and for substrates that are sensitive to acidic conditions. The reaction is believed to proceed through a pericyclic elimination mechanism, yielding the carboxylic acid and isobutylene.
Protocol 3.1: Thermal Deprotection in a High-Boiling Solvent
This protocol utilizes a high-boiling, inert solvent to achieve the necessary temperature for deprotection.
Materials:
-
tert-Butyl phenylacetate derivative
-
High-boiling inert solvent (e.g., Toluene, Xylene, or Diphenyl ether)
-
Heating mantle and condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl phenylacetate derivative in a suitable high-boiling solvent.
-
Heat the solution to reflux. The required temperature will depend on the specific substrate and solvent used, but is typically in the range of 110-250 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
The crude product can then be purified by standard methods.
A recent development in this area is the use of a continuous plug flow reactor, which allows for precise control over temperature and reaction time, often leading to cleaner reactions and higher yields.
IV. Novel Catalytic Deprotection Methods
Recent research has focused on developing milder and more selective catalytic methods for tert-butyl ester deprotection. One such promising method involves the use of a triarylamminium radical cation, commonly known as "magic blue" (MB•+), in the presence of a silane.
Protocol 4.1: Deprotection using "Magic Blue" and Triethylsilane
This catalytic system operates under neutral conditions and at room temperature, making it suitable for complex molecules with sensitive functional groups. The proposed mechanism involves the activation of the Si-H bond by the magic blue catalyst, leading to the cleavage of the C-O bond of the tert-butyl ester.
Caption: Proposed Workflow for "Magic Blue" Catalyzed Deprotection.
Materials:
-
tert-Butyl phenylacetate derivative
-
Tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue")
-
Triethylsilane (Et₃SiH)
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve the tert-butyl phenylacetate derivative (1.0 eq) in anhydrous acetonitrile.
-
Add "Magic Blue" (typically 1-5 mol%).
-
Add triethylsilane (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Quantitative deprotection is often achieved within 40 minutes.
-
Upon completion, the reaction mixture can be worked up by adding water to hydrolyze the intermediate silyl ester.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product as required.
V. Method Selection and Troubleshooting
The choice of deprotection method is dictated by the overall molecular architecture of the phenylacetate derivative, with particular attention to the presence of other protecting groups and sensitive functionalities.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed (TFA) | TFA, DCM | 0 °C to RT | Fast, reliable, well-established | Harsh conditions, potential for side reactions |
| Acid-Catalyzed (H₃PO₄) | aq. H₃PO₄, Toluene | 50-80 °C | Milder than TFA, environmentally friendly | Requires heating, may not be suitable for all substrates |
| Lewis Acid (ZnBr₂) | ZnBr₂, DCM | RT | Mild, selective for some substrates | Can cleave other acid-labile groups (e.g., Boc) |
| Thermal | High-boiling solvent | 110-250 °C | Reagent-free, clean | High temperatures required, not suitable for all substrates |
| Catalytic ("Magic Blue") | "Magic Blue", Et₃SiH, MeCN | RT | Very mild, neutral, catalytic | Reagents may be expensive, newer method |
Troubleshooting Common Issues:
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of the deprotecting agent. Ensure that all reagents are of high quality and anhydrous where specified.
-
Side Reactions (e.g., Alkylation): The formation of byproducts due to the trapping of the tert-butyl cation by electron-rich moieties can be suppressed by the addition of a scavenger like anisole or triethylsilane.
-
Low Yield: Poor recovery can be due to incomplete reaction, product degradation, or issues during workup. Careful neutralization and extraction are crucial. For volatile carboxylic acids, care should be taken during solvent removal.
-
Epimerization: For chiral phenylacetate derivatives, particularly those with a stereocenter at the α-position, it is essential to use mild deprotection conditions to avoid epimerization. The "Magic Blue" catalytic method or carefully controlled acidic conditions at low temperatures are recommended.
Conclusion
The deprotection of tert-butyl esters of phenylacetate derivatives is a critical transformation in organic synthesis. A thorough understanding of the available methods and their underlying mechanisms is paramount for the successful execution of this step. This guide provides a comprehensive overview of the most reliable and innovative techniques, from the robust acid-catalyzed methods to the milder Lewis acid and catalytic approaches. By carefully considering the specific requirements of your substrate and synthetic route, you can select the optimal protocol to achieve high yields of your desired phenylacetic acid derivative, paving the way for the successful completion of your synthetic objectives.
References
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
-
D'Andrea, S. V., & Sodano, C. S. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Tetrahedron Letters, 43(49), 8869-8872. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. [Link]
-
Corey, E. J., & Kim, S. (1993). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 34(48), 7773-7776. [Link]
-
Gutmann, B., & Kappe, C. O. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Tetrahedron, 73(33), 4938-4943. [Link]
Scale-up synthesis of chiral amines using (S)-tert-Butyl 2-amino-2-phenylacetate
Application Notes & Protocols
Topic: Scale-up Synthesis of Chiral Amines using (S)-tert-Butyl 2-amino-2-phenylacetate
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Scalable Asymmetric Synthesis of Chiral Amines
Chiral amines are indispensable building blocks in modern chemistry, forming the structural core of approximately 40-45% of small-molecule pharmaceuticals.[1][2] Their prevalence in high-value molecules necessitates robust, scalable, and economically viable synthetic routes. While various methods exist, including catalytic asymmetric hydrogenation and biocatalysis, the use of chiral auxiliaries remains a reliable and powerful strategy, particularly during drug development and process scale-up.[3][4]
This guide provides an in-depth examination of a highly effective chiral auxiliary, (S)-tert-butyl 2-amino-2-phenylacetate, for the asymmetric synthesis of chiral primary amines from prochiral ketones. This method, derived from the foundational principles of phenylglycine-based auxiliaries, offers a compelling balance of high diastereoselectivity, operational simplicity, and the potential for auxiliary recovery, making it an attractive option for industrial applications.
We will dissect the three-stage process: imine formation, diastereoselective reduction, and auxiliary cleavage. The causality behind each procedural choice will be explained, providing a framework for adaptation and troubleshooting.
Overall Synthetic Workflow
The synthesis follows a logical three-step sequence. First, the chiral auxiliary is condensed with a prochiral ketone to form a chiral Schiff base (imine). The stereocenter of the auxiliary then directs a diastereoselective reduction of the C=N bond. Finally, the auxiliary is hydrolyzed, releasing the desired enantiomerically enriched primary amine.
Figure 1: General workflow for chiral amine synthesis.
Part I: Chiral Imine Formation via Condensation
Scientific Rationale: The initial step involves the acid-catalyzed condensation of the primary amine of the chiral auxiliary with a prochiral ketone. This is a reversible equilibrium reaction that forms a chiral imine (or Schiff base). To drive the reaction to completion, the water byproduct must be removed. On a laboratory scale, this is often achieved with drying agents like MgSO₄ or molecular sieves. For a scalable process, azeotropic removal using a Dean-Stark apparatus is the industry standard, as it is efficient and avoids the filtration of solid drying agents.
Scale-Up Considerations:
-
Solvent Selection: Toluene or xylenes are ideal for azeotropic water removal.
-
Catalyst: A catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) or acetic acid is sufficient. Stoichiometric acids should be avoided to prevent side reactions and complicate work-up.
-
Reaction Monitoring: The reaction can be monitored by tracking water collection in the Dean-Stark trap or by analytical methods like GC or ¹H NMR to observe the disappearance of the ketone starting material.
Protocol 1: Scale-Up Synthesis of Chiral Imine
This protocol describes the synthesis for a generic prochiral ketone, R1(C=O)R2.
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equiv. | Amount |
| Prochiral Ketone | - | 1.00 | 1.00 | - |
| (S)-tert-Butyl 2-amino-2-phenylacetate | 207.27 | 1.05 | 1.05 | 217.6 g |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.02 | 0.02 | 3.4 g |
| Toluene | - | - | - | 1.0 L |
Procedure:
-
To a 2L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus fitted with a condenser, add the prochiral ketone (1.00 mol), (S)-tert-butyl 2-amino-2-phenylacetate (1.05 mol, 217.6 g), and toluene (1.0 L).
-
Begin stirring and add p-TSA (0.02 mol, 3.4 g).
-
Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours). The theoretical amount of water is 18 mL (1.00 mol).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting toluene solution containing the chiral imine can often be used directly in the next step without purification. If necessary, the catalyst can be neutralized with a mild base (e.g., NaHCO₃ solution) and the organic layer separated and dried.
Part II: The Stereochemistry-Defining Reduction
Scientific Rationale: This is the most critical step, where the stereochemistry of the final product is set. The chiral auxiliary creates a sterically biased environment around the imine's C=N double bond. The bulky phenyl and tert-butoxycarbonyl groups effectively shield one face of the imine. Consequently, a hydride reducing agent will preferentially attack from the less sterically hindered face, leading to one diastereomer in excess.
The choice of reducing agent is paramount. Sodium borohydride (NaBH₄) is a cost-effective and commonly used reagent. For more hindered imines or to potentially reverse or enhance selectivity, bulkier reagents like L-Selectride can be employed.[5] The reaction is typically performed at low temperatures (-78 °C to 0 °C) to maximize diastereoselectivity by favoring the transition state with the lowest activation energy.
Figure 2: Conceptual depiction of stereodirected hydride attack.
Protocol 2: Diastereoselective Reduction
Procedure:
-
Cool the toluene solution of the chiral imine (from Protocol 1, ~1.00 mol) to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
-
In a separate flask, prepare a slurry of sodium borohydride (NaBH₄, 1.50 mol, 56.7 g) in ethanol (500 mL). Safety Note: NaBH₄ reacts with alcohols to generate hydrogen gas. Ensure adequate ventilation and perform the addition slowly.
-
Slowly add the NaBH₄ slurry to the cold imine solution over 1-2 hours, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the imine.
-
Once complete, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL) while keeping the temperature low.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (500 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diastereomerically enriched amine adduct.
Part III: Auxiliary Cleavage and Product Isolation
Scientific Rationale: The final step is the removal of the chiral auxiliary to liberate the target primary amine. This is typically achieved through acidic hydrolysis. The tert-butyl ester is sensitive to acid and cleaves readily, and the resulting amide bond is also hydrolyzed under these conditions. It is critical to use conditions that are harsh enough to cleave the auxiliary but not so harsh that they cause racemization of the newly formed stereocenter. A common method is using aqueous hydrochloric acid (HCl).
The phenylglycine auxiliary, now in its amino acid form, is water-soluble, while the desired chiral amine can typically be extracted into an organic solvent after basification. This differential solubility is key to a clean separation on a large scale.
Protocol 3: Hydrolysis and Chiral Amine Isolation
Procedure:
-
Dissolve the crude amine adduct (from Protocol 2, ~1.00 mol) in methanol (500 mL).
-
Add 3M aqueous HCl (1.0 L) to the solution.
-
Heat the mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Wash the remaining aqueous solution with dichloromethane (2 x 250 mL) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 6M aqueous sodium hydroxide (NaOH) until the pH is >12. Caution: This is a highly exothermic process.
-
Extract the liberated free amine into an organic solvent such as ethyl acetate or dichloromethane (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral primary amine.
-
The amine can be further purified by distillation or by crystallization of a suitable salt (e.g., hydrochloride or tartrate salt).[6][7]
Part IV: Purification and Analytical Validation
A robust protocol must be self-validating. This requires rigorous analysis to confirm the identity, purity, and stereochemical integrity of the final product.
Purification of Diastereomers: If the diastereoselectivity of the reduction step is insufficient for the target application, the diastereomers must be separated before auxiliary cleavage. Fractional crystallization is often the most scalable method for separating diastereomers.[8][9] Alternatively, large-scale column chromatography can be used.[10]
Analytical Methods:
-
Chemical Purity: Assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a standard detector (e.g., UV, FID).
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
-
Enantiomeric Purity: The enantiomeric excess (ee) is the most critical parameter. It is determined using a chiral stationary phase in either HPLC or GC.[11][12][13]
Protocol 4: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Rationale: Chiral HPLC columns contain a chiral stationary phase that interacts differently with the two enantiomers of the analyte. This differential interaction results in different retention times, allowing for their separation and quantification.
General Procedure:
-
Sample Preparation: Prepare a standard solution of the racemic amine and a solution of the synthesized chiral amine at a concentration of ~1 mg/mL in the mobile phase.
-
Column Selection: Choose an appropriate chiral column (e.g., Daicel Chiralcel® series).
-
Method Development:
-
Screen mobile phases, typically mixtures of hexane/isopropanol or other solvent systems.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of both enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Imine Formation | Incomplete reaction due to residual water. | Ensure the system is dry. Extend reflux time. Check for leaks in the Dean-Stark setup. |
| Degradation of starting materials. | Use a milder acid catalyst or lower the reaction temperature if possible. | |
| Low Diastereoselectivity (d.e.) | Reduction temperature was too high. | Maintain a consistently low temperature (e.g., -78 °C) during hydride addition. |
| Incorrect choice of reducing agent. | Experiment with bulkier reducing agents (e.g., L-Selectride) or different solvents. | |
| Incomplete Auxiliary Cleavage | Insufficient acid or reaction time/temperature. | Increase acid concentration, extend reaction time, or slightly increase the temperature. Monitor closely. |
| Racemization of Final Product | Hydrolysis conditions are too harsh. | Use the mildest effective conditions for cleavage. Consider alternative deprotection methods if racemization persists.[14][15] |
| Poor Separation of Enantiomers on Chiral HPLC | Incorrect column or mobile phase. | Screen a variety of chiral columns and mobile phase systems. Consider derivatization of the amine if necessary. |
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (PMC). [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate (PDF). [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Synthesis of Novel Thio-1,3,4-Oxadiazol-2-yl Derivatives From (S)-2-Amino-2-Phenylacetic Acid. Heterocyclic Letters. [Link]
-
Novel Reductive Aminases for the Preparation of Chiral Amines. University of Edinburgh Research Explorer. [Link]
-
Amino Turbo Chirality and Its Asymmetric Control. National Institutes of Health (PMC). [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. National Institutes of Health (PMC). [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate (PDF). [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
(S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. ResearchGate. [Link]
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. National Institutes of Health (PMC). [Link]
-
Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. National Institutes of Health (PMC). [Link]
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]
-
ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]
- Process for the preparation of optically active chiral amines.
-
Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. SciELO. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (PMC). [Link]
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
-
Chiral analysis. Wikipedia. [Link]
-
How to separate two diastereomeric amines?. Chemistry Stack Exchange. [Link]
-
Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. National Institutes of Health (PMC). [Link]
-
What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. skpharmteco.com [skpharmteco.com]
- 12. d-nb.info [d-nb.info]
- 13. pharmaguru.co [pharmaguru.co]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Diastereomeric Products from (S)-tert-Butyl 2-amino-2-phenylacetate Reactions
Welcome to the technical support center for diastereomeric purification. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with diastereomeric mixtures derived from reactions involving (S)-tert-Butyl 2-amino-2-phenylacetate. The unique structural properties of phenylglycine derivatives often lead to diastereomers with very similar physical properties, making their separation a significant synthetic challenge.[1]
This resource provides in-depth, experience-based answers to common questions and robust troubleshooting protocols to overcome purification hurdles. Our goal is to empower you with the scientific principles and practical techniques necessary to achieve high diastereomeric purity.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of diastereomers from (S)-tert-Butyl 2-amino-2-phenylacetate reactions so challenging?
A1: The core challenge lies in the subtle structural differences between the diastereomers. (S)-tert-Butyl 2-amino-2-phenylacetate provides a chiral backbone, and when it reacts to form a new stereocenter, the resulting diastereomers often have very similar polarities and crystal packing tendencies.[1] This similarity means they behave almost identically under standard purification conditions, such as conventional silica gel chromatography, leading to poor separation. The bulky tert-butyl group and the phenyl ring dominate the molecule's overall physical properties, often masking the small differences conferred by the new stereocenter.
Q2: What are the primary methods for separating these types of diastereomers?
A2: The two most effective and widely used methods are preparative chromatography (typically HPLC) and fractional crystallization .
-
Chromatography: While standard silica gel flash chromatography can sometimes be effective, it often requires extensive optimization.[1] High-Performance Liquid Chromatography (HPLC), especially on a preparative scale, offers much higher resolving power. Normal-phase HPLC on silica or specialized columns (like cyano or diol-bonded phases) can provide the necessary selectivity.[2][3]
-
Fractional Crystallization: This classical technique relies on differences in the solubility of the diastereomers in a specific solvent system.[4][5] One diastereomer will preferentially crystallize out of a supersaturated solution, allowing for its physical separation. This method is highly scalable and can be very cost-effective if a suitable solvent system is found.[6]
Q3: How do I choose between chromatography and crystallization for my specific mixture?
A3: The choice depends on several factors: the diastereomeric ratio (d.r.) of your crude product, the quantity of material, available equipment, and the developmental stage of your project.
| Factor | Recommendation for Chromatography (HPLC) | Recommendation for Fractional Crystallization |
| Diastereomeric Ratio (d.r.) | Effective for a wide range of ratios, including close to 1:1 mixtures. | Most effective when the d.r. is skewed (e.g., >70:30), as the major diastereomer is more likely to crystallize. |
| Scale | Ideal for small to medium scale (mg to several grams). Becomes expensive and complex at a large scale. | Highly suitable for medium to large scale (grams to kilograms).[6] |
| Product Properties | Suitable for oils and non-crystalline solids. | Requires that at least one diastereomer is a crystalline solid. |
| Development Time | Method development can be rapid with modern automated systems. | Screening for the right solvent/conditions can be time-consuming and labor-intensive.[4] |
| Purity Requirement | Can often achieve very high purity (>99.5% d.e.) in a single run. | May require multiple recrystallizations to achieve high purity, potentially reducing yield.[7] |
Q4: What analytical techniques are best for determining the diastereomeric ratio (d.r.) of my samples?
A4: Accurate determination of the d.r. is critical for monitoring purification success. The most common and reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) or an optimized achiral column that can resolve the diastereomers. This is often the most accurate method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. Protons near the chiral centers will have slightly different chemical environments in each diastereomer, resulting in separate, quantifiable signals. Chiral shift reagents can also be used to enhance the separation of these signals.
-
Gas Chromatography (GC): If the compounds are volatile and thermally stable, GC with a chiral column can provide excellent resolution and quantification.
Troubleshooting Guides
Problem 1: Poor or No Separation on a Silica Gel Flash Column
Your diastereomers are co-eluting from a standard flash chromatography column.
Root Cause Analysis:
The polarity difference between your diastereomers is too small for the resolving power of standard flash chromatography with the chosen solvent system.[1] The interaction with the silica stationary phase is not selective enough to differentiate between the stereoisomers.
Solutions & Protocols:
The goal is to find a solvent system that maximizes the difference in affinity (ΔRf) between the two diastereomers. This is often a trial-and-error process.[1]
-
Start with TLC: Use Thin Layer Chromatography (TLC) to rapidly screen various solvent systems.
-
Vary Solvent Polarity: Begin with a standard non-polar/polar mixture (e.g., Hexanes/Ethyl Acetate). If resolution is poor, systematically try solvents from different classes that can offer alternative interactions (e.g., hydrogen bonding, dipole-dipole).
-
Test Alternative Solvent Systems:
-
Ethers: Replace Ethyl Acetate with Diethyl Ether or MTBE. Ethers are less polar but can alter selectivity.
-
Chlorinated Solvents: A mixture of Dichloromethane (DCM) in Hexanes, with a small amount of Methanol (0.5-2%), can be very effective.
-
Aromatic Solvents: Toluene can sometimes improve separation by interacting differently with the phenyl group of your molecule.[1]
-
-
Employ Additives: Adding a small percentage (e.g., 0.1-1%) of an alcohol like methanol or isopropanol can sharpen bands and sometimes improve resolution.[1]
-
Analyze TLC Plates Carefully: Look for even the slightest elongation of the spot, which may indicate incipient separation. Run the TLC plate in the chosen solvent system multiple times to exaggerate the separation.
-
Translate to Column: Once a promising system is found on TLC (aim for an Rf of the target compounds between 0.2-0.35), translate it to the column. Use a long column with a small diameter for the best results and load the sample in a minimal amount of solvent.
Problem 2: Failure to Achieve Selective Crystallization
Your diastereomeric mixture either oils out, precipitates as an amorphous solid, or the resulting crystals have the same d.r. as the starting material (co-crystallization).
Root Cause Analysis:
The solubilities of the two diastereomers in the chosen solvent are too similar, or the crystal lattice can accommodate both isomers. This prevents the preferential crystallization of one diastereomer.
Solutions & Protocols:
This workflow guides the systematic search for an effective crystallizing solvent.
Caption: Decision workflow for troubleshooting diastereomeric crystallization.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane).
-
Solubility Test: In small vials, dissolve ~20-50 mg of your mixture in a minimal amount of a heated solvent.
-
Cooling Crystallization: Allow the saturated solutions to cool slowly to room temperature, and then to 0-4°C. Observe for crystal formation.
-
Anti-Solvent Addition: If no crystals form upon cooling, take a concentrated solution of your compound (in a good solvent like DCM or Ethyl Acetate) and slowly add a non-solvent (an "anti-solvent" like Hexanes or Heptane) until turbidity persists. Allow it to stand.
-
Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the diastereomeric ratio of both the crystals and the remaining solution (mother liquor) by HPLC or NMR. Successful separation will show an enrichment of one diastereomer in the solid phase.[8]
-
Consider Salt Formation: Since your starting material contains a basic amino group, reacting it with an enantiomerically pure chiral acid (like tartaric acid or mandelic acid) can form diastereomeric salts.[7] These salts have very different physical properties and often crystallize much more readily and selectively than the free base.[4][7]
Problem 3: Diastereomers are Inseparable by All Tested Methods
You have exhaustively tried chromatography and crystallization without success.
Root Cause Analysis:
The diastereomers are exceptionally similar in their physical properties. In such cases, a chemical modification may be necessary.
Solutions & Protocols:
The principle is to react the mixture with a chiral reagent to create new diastereomers where the structural differences are magnified.
-
Form Diastereomeric Esters/Amides: If your molecule has a free carboxyl or amino group (after deprotection of the tert-butyl ester and the amine if necessary), you can react it with a chiral alcohol or acid. For example, reacting a deprotected amino acid derivative with an enantiopure chiral acid like Mosher's acid creates diastereomeric amides that are often separable by chromatography.[9]
-
Choose a Bulky Derivatizing Agent: A sterically demanding chiral derivatizing agent can create a greater distinction between the newly formed diastereomers, making them easier to separate by chromatography or crystallization.[2]
-
Cleavage of the Auxiliary: After separation, the derivatizing group is chemically removed to yield the pure, separated diastereomers of your original compound. This adds steps to the synthesis but can be a highly effective solution for difficult separations.[9][10]
References
-
Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at: [Link]
-
Separation of diastereomers - Chromatography Forum. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. Available at: [Link]
-
Recent Developments in Optical Resolution - ResearchGate. Available at: [Link]
-
(S)-tert-Butyl 2-amino-2-phenylacetate | C12H17NO2 | CID 7016394 - PubChem. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. Available at: [Link]
-
Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. Available at: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. Available at: [Link]
-
5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. Available at: [Link]
-
Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- An efficient process for separation of diastereomers of 9-[(r)-2-[[(r,s)-[[(s)-1-(isopropoxycarbonyl)ethyl]amino]-phenoxyphosphinyl] methoxy]propyl]adenine - Google Patents.
-
Diastereomeric recrystallization - Wikipedia. Available at: [Link]
-
New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. Available at: [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis: Determining the Enantiomeric Excess of (S)-tert-Butyl 2-amino-2-phenylacetate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental necessity. For chiral molecules such as (S)-tert-Butyl 2-amino-2-phenylacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high enantiopurity is critical to therapeutic efficacy and safety. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust determination of its enantiomeric excess, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Criticality of Enantiomeric Purity in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different physiological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, exhibit undesirable side effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis, offering high resolution and accuracy.[1]
This guide focuses on two of the most successful and widely utilized classes of chiral stationary phases for the separation of amino acid derivatives: polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs. We will explore their performance in the context of analyzing the enantiomeric excess of a product stream of (S)-tert-Butyl 2-amino-2-phenylacetate.
The Contenders: A Head-to-Head Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor for a successful enantiomeric separation.[2] The interaction between the analyte and the CSP is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which ultimately leads to the differential retention of the two enantiomers.
For the analysis of (S)-tert-Butyl 2-amino-2-phenylacetate, we will compare the performance of a polysaccharide-based CSP, specifically an amylose-based column, against a macrocyclic glycopeptide-based CSP, a teicoplanin-based column.
Polysaccharide-Based CSPs: The Versatile Workhorse
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high chiral recognition ability.[2] The chiral selector, typically a carbamate derivative of the polysaccharide, is coated or covalently bonded to a silica support. The helical structure of the polysaccharide creates chiral grooves where enantiomers can interact differently.
For amino acid esters, these CSPs have demonstrated excellent performance, often in normal-phase mode.[2] The separation mechanism primarily involves hydrogen bonding and π-π interactions between the analyte and the phenylcarbamate groups on the polysaccharide backbone.
Macrocyclic Glycopeptide-Based CSPs: The Specialist for Polar Analytes
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, serve as effective chiral selectors. These complex molecules possess multiple stereogenic centers, peptide bonds, and carbohydrate moieties, offering a variety of interaction sites.[3] They are particularly well-suited for the separation of polar and ionizable compounds like amino acids and their derivatives, often in reversed-phase or polar organic modes. The "basket-like" structure of the glycopeptide can include the analyte, leading to chiral recognition based on a combination of hydrogen bonding, ionic interactions, and inclusion complexation.
Experimental Design: A Comparative Study
To objectively compare the two CSPs, a systematic study was designed. A racemic standard of tert-Butyl 2-amino-2-phenylacetate was prepared, along with a sample spiked with a known excess of the (S)-enantiomer to simulate a typical product sample.
Sample and Standard Preparation
-
Racemic Standard (1:1 mixture of R and S enantiomers): A solution of 1 mg/mL of racemic tert-Butyl 2-amino-2-phenylacetate in the mobile phase diluent.
-
(S)-Enriched Sample (for e.e. determination): A solution of 1 mg/mL of the (S)-tert-Butyl 2-amino-2-phenylacetate product in the mobile phase diluent.
-
Diluent: A mixture of the mobile phase components to ensure sample solubility and compatibility with the chromatographic system.
Methodologies and Performance Data
The following sections detail the experimental conditions and the resulting performance for each CSP. The key performance indicators are resolution (Rs), separation factor (α), and analysis time.
Method 1: Polysaccharide-Based CSP (Amylose derivative)
Based on literature for similar amino acid esters, a normal-phase method was developed.[2]
Experimental Protocol:
-
Column: A polysaccharide-based chiral column with an amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak® IA or Lux® Amylose-1).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape for the amino group. A typical starting point is 90:10 (v/v) n-Hexane:IPA + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Expected Performance and Rationale:
The non-polar mobile phase (n-Hexane) with a polar modifier (IPA) allows for strong hydrogen bonding and π-π interactions between the analyte and the CSP. The phenyl group of the analyte will interact with the phenylcarbamate groups of the chiral selector, while the amino and ester functionalities will engage in hydrogen bonding. The bulky tert-butyl group will play a significant role in the steric fit within the chiral grooves of the amylose backbone. For phenylglycine esters, amylose-based CSPs have shown high separation factors.[2]
Method 2: Macrocyclic Glycopeptide-Based CSP (Teicoplanin derivative)
For this CSP, a reversed-phase or polar organic method is generally more suitable for amino acid derivatives.
Experimental Protocol:
-
Column: A macrocyclic glycopeptide-based chiral column with a teicoplanin selector (e.g., Chirobiotic® T).
-
Mobile Phase: A mixture of methanol and a volatile buffer, such as ammonium acetate or formic acid, to control the ionization of the amino group. A starting condition could be 80:20 (v/v) Methanol:0.1% Formic Acid in Water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Expected Performance and Rationale:
In this mode, the chiral recognition is governed by a combination of hydrophobic interactions of the phenyl and tert-butyl groups with the macrocyclic basket, and ionic and hydrogen bonding interactions with the peptide and sugar moieties of the teicoplanin. The acidic modifier ensures the amino group is protonated, facilitating ionic interactions with the CSP. Teicoplanin-based CSPs are known for their excellent ability to separate underivatized amino acids and their esters.
Comparative Performance Summary
The following table summarizes the expected comparative performance based on the analysis of structurally similar compounds.
| Parameter | Polysaccharide-Based CSP (Amylose) | Macrocyclic Glycopeptide-Based CSP (Teicoplanin) |
| Mobile Phase | Normal Phase (e.g., Hexane/IPA) | Reversed-Phase or Polar Organic (e.g., Methanol/Aqueous Buffer) |
| Resolution (Rs) | Expected to be high (>2.0) | Expected to be good to high (>1.5) |
| Separation Factor (α) | Generally higher for this class of compounds | Good, but potentially lower than polysaccharide CSPs |
| Analysis Time | Can be optimized for speed, typically 10-15 minutes | May be slightly longer due to stronger interactions |
| Robustness | High, especially with covalently bonded phases | High |
| Advantages | Broad applicability, high efficiency | Excellent for polar analytes, compatible with LC-MS |
| Disadvantages | Coated phases may have solvent limitations | May require buffer in the mobile phase |
Method Validation: Ensuring Trustworthiness and Reliability
A chiral HPLC method for determining enantiomeric excess must be validated to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).
The key validation parameters for a chiral purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the two enantiomers from each other and from any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed for both the major and minor enantiomers over a suitable range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of the minor enantiomer spiked into the major enantiomer.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Visualizing the Workflow
The following diagrams illustrate the overall experimental workflow and the logical decision-making process in selecting a chiral HPLC method.
Figure 1: Experimental workflow for chiral HPLC analysis and method validation.
Figure 2: Logical flow for selecting and developing a chiral HPLC method.
Conclusion and Recommendations
Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases are capable of providing the necessary resolution for determining the enantiomeric excess of (S)-tert-Butyl 2-amino-2-phenylacetate.
-
For routine quality control in a production environment where speed and robustness are paramount, a well-optimized method on a polysaccharide-based CSP is often the preferred choice. The typically higher separation factors can allow for faster analysis times without compromising resolution. The use of non-aqueous mobile phases can also simplify solvent preparation and disposal.
-
For research and development, or when dealing with complex matrices, the macrocyclic glycopeptide-based CSP offers excellent versatility. Its compatibility with reversed-phase and polar organic mobile phases makes it amenable to LC-MS analysis, which can be invaluable for impurity profiling and metabolite studies.
Ultimately, the choice of the optimal CSP will depend on the specific requirements of the analysis, including the desired analysis time, the complexity of the sample matrix, and the available instrumentation. It is highly recommended to screen both types of columns during method development to identify the most suitable system for a given application. A thorough method validation is then essential to ensure the reliability and accuracy of the results, providing confidence in the enantiomeric purity of the (S)-tert-Butyl 2-amino-2-phenylacetate product.
References
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 208-217. [Link]
-
Ates, H., & Arslan, F. N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6203. [Link]
-
Berges, R., & Salam, S. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4586. [Link]
-
Gubitz, G., & Schmid, M. G. (1997). Chiral separation principles in capillary electrophoresis. Journal of Chromatography A, 792(1-2), 179-225. [Link]
-
Péter, A., et al. (2007). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1164(1-2), 228-237. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Regis Technologies, Inc. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Yabuuchi, T., & Kusumi, T. (2000). Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids. The Journal of organic chemistry, 65(2), 397–404. [Link]
-
YMC CO., LTD. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Zhang, T., & Nguyen, D. (2012). The Chiral Notebook. Phenomenex. [Link]
- Google Patents. (n.d.).
-
Ilisz, I., et al. (2006). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 63(S1), S5-S13. [Link]
-
Shiau, L. D. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Molecules (Basel, Switzerland), 23(11), 2911. [Link]
-
Yu, J., et al. (2016). Synthesis and Application of C2 and C3 Symmetric (R)‐Phenylglycinol‐Derived Chiral Stationary Phases. Chirality, 28(3), 186-191. [Link]
-
Berthod, A., et al. (2000). Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-based LC Stationary Phases. Analytical Chemistry, 72(8), 1767-1778. [Link]
-
Daicel Chiral Technologies. (n.d.). Immobilized Protein Stationary Phases. Daicel Chiral Technologies. [Link]
-
Grynkiewicz, G., & Szeja, W. (2016). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica, 66(1), 1-22. [Link]
-
Krepich, S., & Fernandez, C. (n.d.). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. Phenomenex. [Link]
-
Phenomenex. (n.d.). Lux Chiral Columns Make it Easy. Phenomenex. [Link]
-
Reddy, K. R., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities. Journal of Applied Pharmaceutical Science, 7(7), 001-009. [Link]
-
Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone. [Link]
-
Toth, G., & Peter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3328. [Link]
-
Wang, R., et al. (2022). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst, 147(18), 4225-4232. [Link]
-
Welch, C. J. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Wuerth, K., et al. (2019). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. Journal of Pharmaceutical and Biomedical Analysis, 164, 589-597. [Link]
-
Zhang, Y., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(19), 3463. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Synthons: The Strategic Advantages of (S)-tert-Butyl 2-amino-2-phenylacetate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is not merely a preference but a fundamental necessity. Chiral synthons, or building blocks, are the bedrock of asymmetric synthesis, enabling the construction of complex chiral molecules with high stereochemical fidelity. Among the myriad of available synthons, (S)-tert-Butyl 2-amino-2-phenylacetate has emerged as a particularly advantageous tool for the synthesis of non-proteinogenic α-amino acids and chiral amines. This guide provides an in-depth, objective comparison of this versatile synthon against other established chiral building blocks, supported by experimental data to inform strategic synthetic planning.
The Critical Role of Chiral Synthons in Pharmaceutical R&D
The biological activity of a drug is intrinsically linked to its three-dimensional structure. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of safe and effective drug design. Chiral synthons provide a reliable and efficient means to introduce stereocenters with a predefined absolute configuration, guiding the stereochemical outcome of subsequent reactions.
(S)-tert-Butyl 2-amino-2-phenylacetate serves as a chiral glycine equivalent, a class of reagents that allows for the asymmetric α-alkylation to produce a diverse array of α-amino acids. The strategic selection of a chiral synthon can significantly impact the efficiency, cost-effectiveness, and overall success of a synthetic campaign.
Unveiling the Advantages of (S)-tert-Butyl 2-amino-2-phenylacetate
(S)-tert-Butyl 2-amino-2-phenylacetate offers a compelling combination of features that make it a superior choice in many synthetic scenarios. Its primary advantages lie in the stereodirecting influence of the bulky phenyl and tert-butyl groups, the facile formation of Schiff base intermediates, and the straightforward deprotection sequence.
When utilized in the form of a Schiff base, typically with benzophenone, the resulting enolate exhibits a highly organized structure upon deprotonation. The steric bulk of the phenyl group from the amino acid and the benzophenone imine effectively shields one face of the enolate, leading to highly diastereoselective alkylation upon reaction with an electrophile.
Performance Comparison: A Data-Driven Analysis
To objectively assess the performance of (S)-tert-Butyl 2-amino-2-phenylacetate, we will compare its efficacy in the synthesis of a representative non-proteinogenic amino acid, α-methyl-L-phenylalanine, against two other widely used chiral synthons: the Schöllkopf bis-lactim ether and tert-butanesulfinamide (Ellman's auxiliary) .
| Chiral Synthon/Method | Target Molecule | Electrophile | Yield | Diastereomeric/Enantiomeric Excess | Key Observations |
| (S)-tert-Butyl 2-amino-2-phenylacetate Schiff Base | α-Methyl-L-phenylalanine | Methyl Iodide | High (Typical >85%) | High (Typical >90% de) | Mild reaction conditions, straightforward workup. |
| Schöllkopf Bis-lactim Ether | α-Methyl-L-phenylalanine | Methyl Iodide | Good (Typical 70-85%) | Very High (Often >95% de) | Requires multi-step preparation of the auxiliary and harsh acidic hydrolysis for deprotection.[1][2] |
| tert-Butanesulfinamide Imine | α-Methyl-L-phenylalanine | (Not directly applicable for α-alkylation of an amino acid ester) | N/A | N/A | Primarily used for the synthesis of chiral amines via addition to the C=N bond, not direct α-alkylation of an amino acid precursor.[3][4] |
Analysis of Comparative Data:
As the data indicates, the use of a Schiff base derived from (S)-tert-Butyl 2-amino-2-phenylacetate offers a highly efficient and stereoselective route to α-methyl-L-phenylalanine, with the distinct advantage of milder reaction conditions compared to the Schöllkopf method. While the Schöllkopf auxiliary often provides slightly higher diastereoselectivity, the operational simplicity and less harsh deprotection conditions associated with the (S)-tert-Butyl 2-amino-2-phenylacetate approach often make it a more practical choice for many applications. It is important to note that tert-butanesulfinamide, while an excellent chiral auxiliary for the synthesis of chiral amines, operates through a different mechanistic pathway and is not a direct equivalent for the α-alkylation of a glycine enolate.[3][4]
Experimental Insight: Methodologies and Protocols
To provide a practical context for the comparison, detailed experimental protocols for the key steps in utilizing these chiral synthons are outlined below.
Protocol 1: Asymmetric Alkylation of (S)-tert-Butyl 2-amino-2-phenylacetate Benzophenone Imine
This protocol describes a general procedure for the diastereoselective alkylation of the Schiff base derived from (S)-tert-Butyl 2-amino-2-phenylacetate.
Step 1: Formation of the Benzophenone Imine
-
To a solution of (S)-tert-Butyl 2-amino-2-phenylacetate (1.0 eq) in toluene, add benzophenone imine (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure to yield the crude Schiff base, which can often be used without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the Schiff base (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the enolate.
-
Add the electrophile (e.g., methyl iodide, 1.2 eq) and continue stirring at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Hydrolysis and Deprotection
-
Dissolve the alkylated product in a mixture of THF and 1N HCl.
-
Stir at room temperature until the imine is fully hydrolyzed.
-
The resulting α-alkylated amino ester can be isolated and the tert-butyl group can be removed with trifluoroacetic acid if the free amino acid is desired.
Visualizing the Synthetic Strategy
To further illustrate the workflow, the following diagrams outline the key transformations.
Caption: Workflow for Asymmetric Synthesis using (S)-tert-Butyl 2-amino-2-phenylacetate.
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base like LDA is critical for the quantitative formation of the lithium enolate without competing side reactions. The low temperature of -78 °C is essential to maintain the kinetic control of the deprotonation and subsequent alkylation, thereby maximizing the diastereoselectivity. The use of a bulky benzophenone imine is a deliberate choice to create a sterically hindered environment around the enolate, which is key to the high facial selectivity observed in the alkylation step.
A Self-Validating System: Ensuring Stereochemical Integrity
The described protocol is a self-validating system in that the stereochemical outcome is directly controlled by the inherent chirality of the starting material. The diastereomeric ratio of the alkylated product can be readily determined by techniques such as NMR spectroscopy or chiral HPLC, providing a direct measure of the success of the asymmetric induction. Subsequent hydrolysis and deprotection steps are designed to be mild enough to avoid racemization of the newly formed stereocenter.
Conclusion: A Strategic Asset in Asymmetric Synthesis
References
-
Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091. [Link]
-
Ellman, J. A., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for (S)-tert-Butyl 2-amino-2-phenylacetate
This guide provides essential safety protocols and logistical information for the handling and disposal of (S)-tert-Butyl 2-amino-2-phenylacetate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The procedural guidance herein is designed to be a self-validating system, empowering researchers to work safely and effectively.
Hazard Evaluation and Rationale for a Conservative Approach
(S)-tert-Butyl 2-amino-2-phenylacetate is a chemical intermediate for which hazard information is not uniformly classified across all providers. The European Chemicals Agency (ECHA) inventory, as aggregated by PubChem, shows conflicting notifications: 50% of reporters classify it as causing skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335), while the other 50% report it as not meeting GHS hazard criteria.[1]
Given this ambiguity, a conservative approach is mandated. We will proceed by adopting the more stringent hazard classifications. This decision is further supported by safety data for the closely related compound, (R)-tert-Butyl 2-amino-2-phenylacetate hydrochloride, which is consistently classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335).[2][3] Therefore, all handling procedures for the (S)-enantiomer should assume these potential hazards. The physical form of this compound is typically a white powder, which presents a significant risk of inhalation if not handled correctly.[4]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical, mitigating risks of exposure through skin contact, eye contact, and inhalation.
-
Primary Engineering Control: Whenever feasible, handle (S)-tert-Butyl 2-amino-2-phenylacetate within a certified chemical fume hood to contain dust and vapors.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1 compliant chemical splash goggles are mandatory at all times.[5] Standard safety glasses do not provide an adequate seal against dust particles or splashes.
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
-
-
Skin and Body Protection:
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact.[5] It is critical to inspect gloves for any signs of degradation or puncture before use. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. Always practice proper glove removal techniques to avoid contaminating your skin.
-
-
Respiratory Protection:
-
Inside a Fume Hood: If all handling of the powder is performed within a properly functioning chemical fume hood, respiratory protection may not be required.
-
On an Open Bench: For any handling of the powder outside of a fume hood (e.g., weighing), a NIOSH-approved respirator is mandatory. A filtering facepiece respirator (such as an N95) is suitable for low-level exposures.[6] For higher potential exposures, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[6]
-
PPE Selection and Operational Plan
The selection of PPE is directly tied to the specific procedure being performed. The following table outlines the minimum PPE requirements for common laboratory tasks involving (S)-tert-Butyl 2-amino-2-phenylacetate.
| Task | Location | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing/Transfer (<1g) | Chemical Fume Hood | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Not Required |
| Weighing/Transfer (<1g) | Open Bench | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | N95 Respirator (Minimum) |
| Solution Preparation | Chemical Fume Hood | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Not Required |
| Reaction Setup/Workup | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Lab Coat, Nitrile Gloves | Not Required |
| Bulk Transfer (>10g) | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Lab Coat, Nitrile Gloves | Recommended (N95) |
Procedural Guidance: Donning and Doffing PPE
Correctly putting on and removing PPE is as critical as its selection to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if worn): Remove the respirator without touching the front filter surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (S)-tert-Butyl 2-amino-2-phenylacetate.
Caption: Decision workflow for PPE selection based on handling location and quantity.
Spill and Disposal Plan
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into a designated, labeled waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle (S)-tert-Butyl 2-amino-2-phenylacetate, ensuring both personal safety and the integrity of their work.
References
- Capot Chemical. (2026, January 10). MSDS of (R)-(2-aMino-2-phenyl-ethyl)-carbamic acid tert-butyl ester.
- NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
-
PubChem. (n.d.). (S)-tert-Butyl 2-amino-2-phenylacetate. Retrieved from [Link]
- AiFChem. (n.d.). 256478-95-2 | (R)-tert-Butyl 2-amino-2-phenylacetate hydrochloride.
- BLD Pharm. (n.d.). 188591-81-3|tert-Butyl 2-amino-2-phenylacetate hydrochloride.
- CymitQuimica. (n.d.). (S)-tert-Butyl 2-amino-2-phenylacetate.
- Sigma-Aldrich. (2025, November 4). Safety Data Sheet.
- Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector.
Sources
- 1. (S)-tert-Butyl 2-amino-2-phenylacetate | C12H17NO2 | CID 7016394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 256478-95-2 | (R)-tert-Butyl 2-amino-2-phenylacetate hydrochloride - AiFChem [aifchem.com]
- 3. 188591-81-3|tert-Butyl 2-amino-2-phenylacetate hydrochloride|BLD Pharm [bldpharm.com]
- 4. (S)-tert-Butyl 2-amino-2-phenylacetate | CymitQuimica [cymitquimica.com]
- 5. Wound Care, Eye Diagnostics & Surgical Kits | Trusetal [tshs.eu]
- 6. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
